molecular formula C9H10O3 B15125550 4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one

4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one

Cat. No.: B15125550
M. Wt: 166.17 g/mol
InChI Key: XLXSLCLJKJVWTN-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one is a chemical compound with the molecular formula C9H10O3Coumarins are widely found in nature and have been used in various applications, including medicinal and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one involves the Pechmann condensation reaction. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used in this reaction include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield tetrahydro derivatives .

Scientific Research Applications

4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant effect is believed to be due to its ability to inhibit the synthesis of vitamin K-dependent clotting factors. Additionally, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the tetrahydro moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-hydroxy-5,6,7,8-tetrahydrochromen-2-one

InChI

InChI=1S/C9H10O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5,10H,1-4H2

InChI Key

XLXSLCLJKJVWTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=O)O2)O

Origin of Product

United States

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